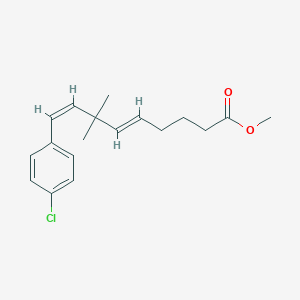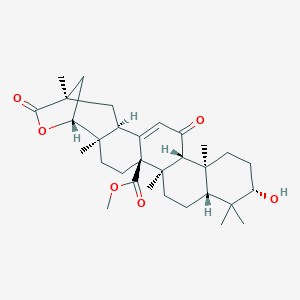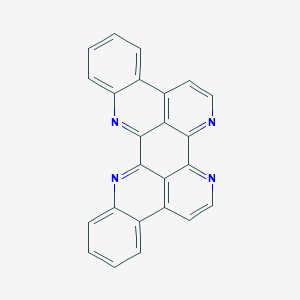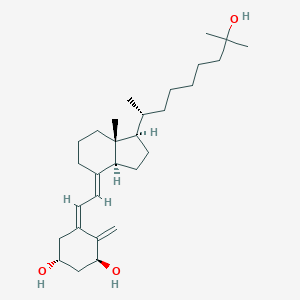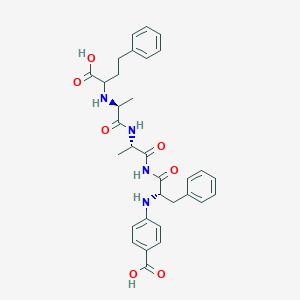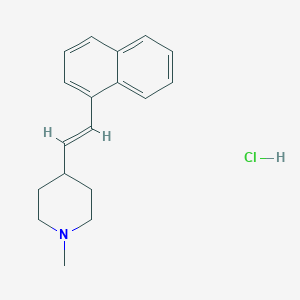
1-Methyl-4-(1-naphthylvinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-naphthylvinyl)piperidine, also known as M4N, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the inhibition of the dopamine transporter. The dopamine transporter is a transmembrane protein that is responsible for the reuptake of dopamine from the synaptic cleft. 1-Methyl-4-(1-naphthylvinyl)piperidine binds to the dopamine transporter with high affinity, which prevents the reuptake of dopamine. This results in an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-(1-naphthylvinyl)piperidine are primarily related to its ability to modulate dopamine signaling in the brain. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes. Some of the physiological processes that are modulated by dopamine include movement, motivation, reward, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. One of the advantages of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is highly selective for the dopamine transporter, which minimizes the potential for off-target effects. Another advantage of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-Methyl-4-(1-naphthylvinyl)piperidine in lab experiments. One limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine is not very stable, which can make it difficult to work with in certain experimental conditions. Another limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are many future directions for research on 1-Methyl-4-(1-naphthylvinyl)piperidine. One direction is to study the effects of 1-Methyl-4-(1-naphthylvinyl)piperidine on dopamine signaling in different brain regions and under different experimental conditions. Another direction is to develop more stable and effective analogs of 1-Methyl-4-(1-naphthylvinyl)piperidine that can be used in a wider range of experimental paradigms. Finally, there is a need to better understand the role of dopamine in various physiological processes, which can be facilitated by the use of 1-Methyl-4-(1-naphthylvinyl)piperidine as a tool for studying dopamine signaling in the brain.
Synthesemethoden
The synthesis of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the reaction of 1-methylpiperidine-4-carboxaldehyde with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 1-Methyl-4-(1-naphthylvinyl)piperidine as a white solid. The yield of 1-Methyl-4-(1-naphthylvinyl)piperidine is typically around 50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-naphthylvinyl)piperidine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a wide range of physiological processes, including movement, motivation, reward, and addiction. 1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on various physiological processes.
Eigenschaften
CAS-Nummer |
117613-42-0 |
|---|---|
Produktname |
1-Methyl-4-(1-naphthylvinyl)piperidine |
Molekularformel |
C19H27N3O |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10,15H,11-14H2,1H3;1H/b10-9+; |
InChI-Schlüssel |
GWJYNGSCHXLVLM-RRABGKBLSA-N |
Isomerische SMILES |
CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Synonyme |
1-methyl-4-(1-naphthylvinyl)piperidine B 120 B-120 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



